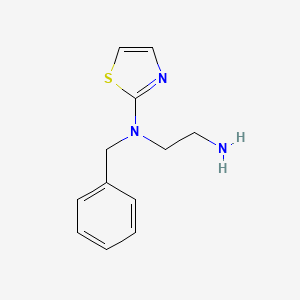![molecular formula C11H14BrNO4S B7576343 3-[(3-Bromophenyl)sulfonyl-ethylamino]propanoic acid](/img/structure/B7576343.png)
3-[(3-Bromophenyl)sulfonyl-ethylamino]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(3-Bromophenyl)sulfonyl-ethylamino]propanoic acid is a chemical compound that is extensively used in scientific research. It is also known as Boc-3-Bromo-L-alanine or Boc-3-Br-L-Ala. The compound is synthesized through a multi-step process and is used for various applications in the field of biochemistry and pharmacology.
Mecanismo De Acción
The mechanism of action of 3-[(3-Bromophenyl)sulfonyl-ethylamino]propanoic acid is not well understood. However, it is believed to inhibit the activity of certain enzymes by binding to their active sites. The compound is also known to interact with various proteins and peptides.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[(3-Bromophenyl)sulfonyl-ethylamino]propanoic acid are not well documented. However, it is known to have an effect on the activity of certain enzymes and proteins. The compound is also known to have antimicrobial properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-[(3-Bromophenyl)sulfonyl-ethylamino]propanoic acid in lab experiments include its ability to inhibit the activity of certain enzymes and proteins. The compound is also easy to synthesize and is readily available. However, the limitations of using the compound include its potential toxicity and limited information on its biochemical and physiological effects.
Direcciones Futuras
There are several future directions for the use of 3-[(3-Bromophenyl)sulfonyl-ethylamino]propanoic acid in scientific research. One direction is to further investigate its mechanism of action and biochemical and physiological effects. Another direction is to explore its potential as a drug candidate for the treatment of various diseases. Additionally, the compound could be used in the development of new bioactive compounds with antimicrobial and enzyme inhibitory properties.
Conclusion:
In conclusion, 3-[(3-Bromophenyl)sulfonyl-ethylamino]propanoic acid is a chemical compound that is widely used in scientific research. It is synthesized through a multi-step process and is used for various applications in the field of biochemistry and pharmacology. The compound has the potential to inhibit the activity of certain enzymes and proteins and has antimicrobial properties. However, its biochemical and physiological effects are not well documented, and further research is needed to explore its potential as a drug candidate.
Métodos De Síntesis
The synthesis of 3-[(3-Bromophenyl)sulfonyl-ethylamino]propanoic acid involves several steps. The starting material for the synthesis is L-alanine, which is reacted with Boc2O to form Boc-L-alanine. The Boc group is then removed by treatment with trifluoroacetic acid (TFA) to obtain L-alanine. The L-alanine is then reacted with 3-bromobenzenesulfonyl chloride to form 3-[(3-Bromophenyl)sulfonyl]-L-alanine. Finally, the 3-[(3-Bromophenyl)sulfonyl]-L-alanine is treated with ethylenediamine to obtain 3-[(3-Bromophenyl)sulfonyl-ethylamino]propanoic acid.
Aplicaciones Científicas De Investigación
3-[(3-Bromophenyl)sulfonyl-ethylamino]propanoic acid is used in various scientific research applications. It is commonly used as a reagent in peptide synthesis. The compound is also used in the synthesis of various bioactive compounds such as protease inhibitors, enzyme inhibitors, and antimicrobial agents. Additionally, it is used in the synthesis of various pharmaceuticals.
Propiedades
IUPAC Name |
3-[(3-bromophenyl)sulfonyl-ethylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO4S/c1-2-13(7-6-11(14)15)18(16,17)10-5-3-4-9(12)8-10/h3-5,8H,2,6-7H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAUHRCBKUMFRHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCC(=O)O)S(=O)(=O)C1=CC(=CC=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3-Bromophenyl)sulfonyl-ethylamino]propanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3-Ethyl-5-methyl-1,2-oxazole-4-carbonyl)-propylamino]acetic acid](/img/structure/B7576268.png)
![3-[[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]-ethylamino]propanoic acid](/img/structure/B7576276.png)
![3-[Ethyl-(2-methylpyrazole-3-carbonyl)amino]propanoic acid](/img/structure/B7576277.png)
![3-[Methyl-[2-oxo-2-(2,4,5-trichloroanilino)ethyl]amino]propanoic acid](/img/structure/B7576294.png)
![3-[Ethyl-(4-methylsulfonylphenyl)sulfonylamino]propanoic acid](/img/structure/B7576295.png)
![2-[1-(2,5-Dimethylphenyl)sulfonylpiperidin-2-yl]acetic acid](/img/structure/B7576302.png)
![2-[1-(3,4-Dimethylphenyl)sulfonylpiperidin-2-yl]acetic acid](/img/structure/B7576310.png)
![2-[2,3-dihydro-1H-inden-5-ylsulfonyl(propyl)amino]acetic acid](/img/structure/B7576324.png)

![3-[Methyl-[2-[methyl(1-phenylethyl)amino]-2-oxoethyl]amino]propanoic acid](/img/structure/B7576332.png)
![2-[1-[2-(2,2-Dimethylpropanoylamino)acetyl]piperidin-2-yl]acetic acid](/img/structure/B7576355.png)
![3-[Methyl-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]propanoic acid](/img/structure/B7576363.png)
![2-[1-(4-Ethylphenyl)sulfonylpiperidin-2-yl]acetic acid](/img/structure/B7576366.png)
